(R)-2-Ethyl-1-methylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Ethyl-1-methylpiperazine hydrochloride is a chiral compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethyl-1-methylpiperazine hydrochloride typically involves the reaction of ®-2-ethylpiperazine with methylating agents under controlled conditions. One common method includes the use of methyl iodide or methyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-50°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-Ethyl-1-methylpiperazine hydrochloride often involves large-scale batch or continuous flow processes. The key steps include the preparation of ®-2-ethylpiperazine, followed by methylation and subsequent conversion to the hydrochloride salt. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Ethyl-1-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of ®-2-Ethyl-1-methylpiperazine.
Reduction: Reduced derivatives with altered nitrogen functionalities.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
®-2-Ethyl-1-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ®-2-Ethyl-1-methylpiperazine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. In receptor binding studies, it can mimic or block the action of natural ligands, thereby influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino piperidine hydrochloride: Another chiral piperazine derivative with similar synthetic routes and applications.
®-2-Methylpiperazine hydrochloride: A structurally related compound with different alkyl substitution patterns.
Uniqueness
®-2-Ethyl-1-methylpiperazine hydrochloride is unique due to its specific chiral configuration and the presence of both ethyl and methyl groups on the piperazine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in specialized applications.
Properties
Molecular Formula |
C7H17ClN2 |
---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
(2R)-2-ethyl-1-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-3-7-6-8-4-5-9(7)2;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
MVPHNEOXOFNYJI-OGFXRTJISA-N |
Isomeric SMILES |
CC[C@@H]1CNCCN1C.Cl |
Canonical SMILES |
CCC1CNCCN1C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.